molecular formula C10H13BrO B8705040 1-(3-Bromophenyl)butan-1-ol

1-(3-Bromophenyl)butan-1-ol

Cat. No.: B8705040
M. Wt: 229.11 g/mol
InChI Key: AGCGZPRKKYCHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)butan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanol chain. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the bromination of phenylbutanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenylbutanol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: 1-(3-Bromophenyl)-butanone or 1-(3-Bromophenyl)-butanoic acid.

    Reduction: 1-Phenylbutanol.

    Substitution: Various substituted phenylbutanols depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromophenyl)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)butan-1-ol exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological responses. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-butanol: Similar structure but with the bromine atom in the para position.

    1-(3-Chlorophenyl)-butanol: Chlorine atom instead of bromine.

    1-(3-Bromophenyl)-propanol: Shorter carbon chain.

Uniqueness: 1-(3-Bromophenyl)butan-1-ol is unique due to the specific positioning of the bromine atom and the length of the butanol chain, which influence its reactivity and potential applications. The presence of the bromine atom enhances its ability to participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(3-bromophenyl)butan-1-ol

InChI

InChI=1S/C10H13BrO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10,12H,2,4H2,1H3

InChI Key

AGCGZPRKKYCHPL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC=C1)Br)O

Origin of Product

United States

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